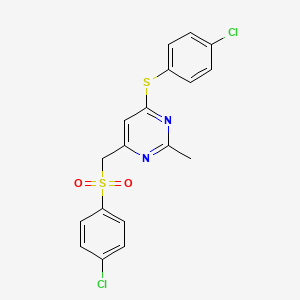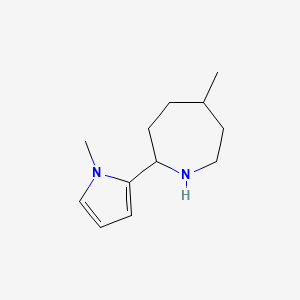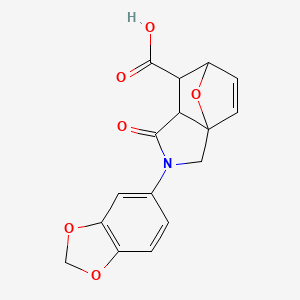![molecular formula C23H22N4O3 B2512582 9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 534589-27-0](/img/structure/B2512582.png)
9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
BenchChem offers high-quality 9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The search for novel anticancer agents is relentless, and Oprea1_399371 has caught the attention of researchers. Its structural features make it a promising candidate for inhibiting cancer cell growth. Studies have demonstrated its potential against various cancer cell lines, including adenocarcinomic human alveolar basal epithelial cells (A549), breast cancer cells (MCF7), and human ovarian carcinoma cells . Further investigations are needed to uncover its precise mechanism of action and optimize its efficacy.
In Silico Pharmacokinetic and Molecular Modeling Studies
Computational approaches play a crucial role in drug discovery. Researchers have conducted in silico studies to understand Oprea1_399371’s pharmacokinetics and predict its interactions with biological targets. These insights guide further experimental work.
Mechanism of Action
Target of action
The targets of these classes of compounds can vary widely depending on the specific substituents on the triazoloquinazoline ring system . Some compounds in these classes have been studied for their potential as inhibitors of various enzymes, such as carbonic anhydrase and cholinesterase .
Mode of action
The mode of action of these compounds typically involves binding to the active site of their target enzyme, inhibiting the enzyme’s activity . The specific interactions between the compound and the enzyme can depend on the structure of the compound and the enzyme.
Biochemical pathways
The biochemical pathways affected by these compounds can depend on their specific targets. For example, if a compound is an inhibitor of carbonic anhydrase, it could affect the regulation of pH and fluid balance in the body .
Pharmacokinetics
The ADME properties of these compounds can depend on their specific structures. Some compounds in these classes have been found to have good bioavailability and stability .
Result of action
The molecular and cellular effects of these compounds can depend on their specific targets and modes of action. For example, inhibition of an enzyme could lead to changes in the levels of the enzyme’s substrates and products .
Action environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of these compounds .
properties
IUPAC Name |
9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-2-30-19-13-15(11-12-17(19)28)21-20-16(9-6-10-18(20)29)24-23-25-22(26-27(21)23)14-7-4-3-5-8-14/h3-5,7-8,11-13,21,28H,2,6,9-10H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJRSLQAOVWEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-({5-oxo-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2512500.png)


![3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2512506.png)

methanone](/img/structure/B2512512.png)

![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2512515.png)
![N-cyclopentyl-4-isobutyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2512516.png)
![9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2512517.png)

methanone](/img/structure/B2512519.png)

